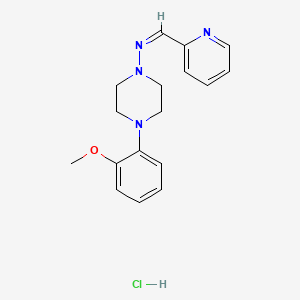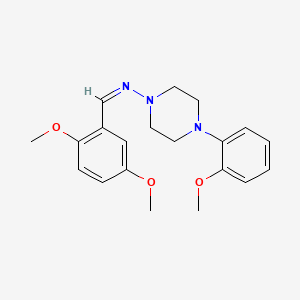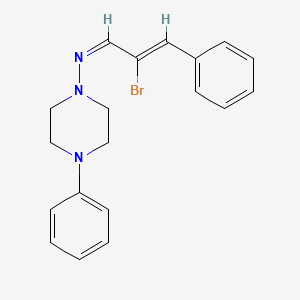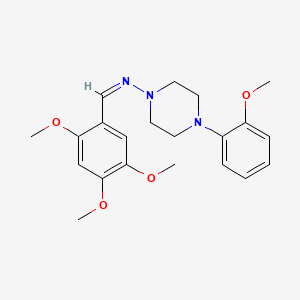
4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride
描述
4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride, also known as MPPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its ability to modulate neurotransmitter systems in the brain. In
作用机制
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride is not fully understood, but it is believed to work by binding to and modulating the activity of certain receptors in the brain. It has been found to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, among others. By modulating the activity of these receptors, this compound is thought to regulate the release of neurotransmitters and improve overall brain function.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects on the brain and body. It has been found to increase dopamine and serotonin levels in certain brain regions, which can improve mood and reduce anxiety. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride for lab experiments is its ability to modulate multiple neurotransmitter systems in the brain. This makes it a versatile tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, this compound has been found to have a relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on 4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride. One area of interest is its potential as a treatment for depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a clinical treatment.
Another area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound has neuroprotective effects and may be able to slow the progression of these diseases. Further research is needed to determine the mechanisms underlying these effects and to explore the potential of this compound as a therapeutic agent.
Overall, this compound is a promising compound with potential therapeutic applications in treating neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to explore its potential as a clinical treatment.
科学研究应用
4-(2-methoxyphenyl)-N-(2-pyridinylmethylene)-1-piperazinamine hydrochloride has been studied extensively for its potential therapeutic applications in treating various neurological and psychiatric disorders. It has been found to modulate several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for treating conditions such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O.ClH/c1-22-17-8-3-2-7-16(17)20-10-12-21(13-11-20)19-14-15-6-4-5-9-18-15;/h2-9,14H,10-13H2,1H3;1H/b19-14-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJGJJHRQYHYFK-YEBWQKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-phenyl-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3897167.png)
![4-[3-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897170.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3897178.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B3897184.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide](/img/structure/B3897196.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B3897212.png)


![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)



